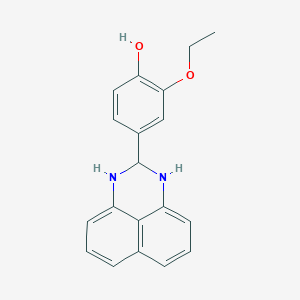![molecular formula C16H20F3N3O B404395 2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B404395.png)
2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-(1-azepanyl)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
化学反応の分析
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide undergoes various chemical reactions, including:
科学的研究の応用
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide has several scientific research applications:
作用機序
The mechanism of action of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This interaction can lead to the modulation of biological pathways and the exertion of its effects .
類似化合物との比較
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide can be compared with similar compounds such as:
2-(trifluoromethyl)benzimidazole: This compound also features a trifluoromethyl group and is used in similar applications.
4-(trifluoromethyl)-1,2,3-triazole: Another compound with a trifluoromethyl group, known for its use in pharmaceuticals and materials.
The uniqueness of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide lies in its specific structure, which combines the azepanyl and trifluoromethyl groups, providing distinct chemical and biological properties .
特性
分子式 |
C16H20F3N3O |
|---|---|
分子量 |
327.34g/mol |
IUPAC名 |
2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C16H20F3N3O/c17-16(18,19)14-7-5-6-13(10-14)11-20-21-15(23)12-22-8-3-1-2-4-9-22/h5-7,10-11H,1-4,8-9,12H2,(H,21,23)/b20-11+ |
InChIキー |
RYWJWRIYQFEGMY-RGVLZGJSSA-N |
SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F |
異性体SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F |
正規SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B404312.png)
![1-[(4-Chlorophenyl)sulfonyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B404313.png)

![ethyl 4-[5-(4-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1-yl]benzoate](/img/structure/B404318.png)

![3-(4-bromophenyl)-5-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404321.png)
![2-benzylsulfanyl-5-(4-chlorophenyl)-3-[(Z)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404323.png)
![3-(4-bromophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404324.png)
![3-(3-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404326.png)
![3-(4-bromophenyl)-5-(2-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404327.png)

![N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE](/img/structure/B404331.png)


